molecular formula C14H11NO2 B13832051 1-amino-4-hydroxy-10H-anthracen-9-one

1-amino-4-hydroxy-10H-anthracen-9-one

Cat. No.: B13832051
M. Wt: 225.24 g/mol
InChI Key: UEKXNNPPVYKKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-4-hydroxy-10H-anthracen-9-one, also known as 1-amino-4-hydroxyanthraquinone, is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.2262 g/mol . This compound is part of the anthraquinone family, which is known for its vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-4-hydroxy-10H-anthracen-9-one can be synthesized through various methods. One common synthetic route involves the nitration of anthraquinone followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, reduction, and hydrolysis, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-amino-4-hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-amino-4-hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-hydroxy-10H-anthracen-9-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-4-hydroxy-10H-anthracen-9-one is unique due to the presence of both amino and hydroxyl groups on the anthraquinone backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-amino-4-hydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H11NO2/c15-11-5-6-12(16)10-7-8-3-1-2-4-9(8)14(17)13(10)11/h1-6,16H,7,15H2

InChI Key

UEKXNNPPVYKKMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.